![molecular formula C13H10Cl2N4OS B2536581 2-[(2,5-Dichlorobenzyl)sulfanyl]-5-Methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol CAS No. 1383456-76-5](/img/structure/B2536581.png)
2-[(2,5-Dichlorobenzyl)sulfanyl]-5-Methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 2-[(2,5-Dichlorobenzyl)sulfanyl]-5-Methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol is C~6~H~6~N~4~O~S~Cl~2~ . Its molecular weight is approximately 150.14 g/mol . The specific arrangement of atoms within the triazolo-pyrimidine scaffold influences its biological interactions.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
- Compounds similar to 2-[(2,5-Dichlorobenzyl)sulfanyl]-5-Methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol have been explored for their antimicrobial and antifungal properties. For instance, derivatives like 5-Aryl-7-methyl-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ols have shown potential in vitro antimicrobial and antifungal activities (Komykhov et al., 2017).
Synthesis and Structural Characterization
- Novel derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, akin to the chemical , have been synthesized and structurally characterized. These studies often involve crystal structure analysis, spectroscopic characterization, and density functional theory (DFT) calculations (Lahmidi et al., 2019).
Analgesic Activity
- Some 1,2,4-triazolo[1,5-a]pyrimidin derivatives have been examined for their analgesic effects. The research includes synthesis, structural confirmation, and in vivo experiments to evaluate their effectiveness as pain relievers (Ogorodnik et al., 2018).
Synthesis Methods
- Innovative methods for synthesizing compounds like 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in antiviral drug synthesis, have been explored. These methods focus on solvent-free conditions and the use of supercritical carbon dioxide (Baklykov et al., 2019).
Fungicidal Activities
- Several 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives exhibit significant fungicidal activities. Research in this area focuses on designing compounds for agricultural applications, with some demonstrating superior effectiveness to commercial fungicides (Chen et al., 2009).
Antiepileptic Activities
- Investigations into the antiepileptic potential of [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives, based on natural products like Essramycin, have shown promising results. These studies include synthesis and in vitro evaluations against hyperexcitability in neuronal cultures (Ding et al., 2019).
Propiedades
IUPAC Name |
2-[(2,5-dichlorophenyl)methylsulfanyl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4OS/c1-7-4-11(20)19-12(16-7)17-13(18-19)21-6-8-5-9(14)2-3-10(8)15/h2-5H,6H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICXWLUVNVFUJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)SCC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1383456-76-5 |
Source


|
| Record name | 2-{[(2,5-dichlorophenyl)methyl]sulfanyl}-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2536498.png)
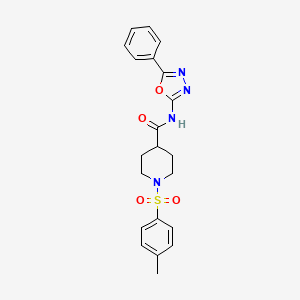

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2536503.png)
![N-(3-bromophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2536505.png)
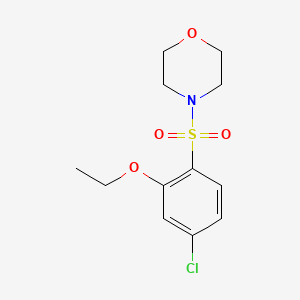

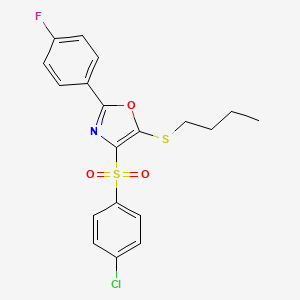
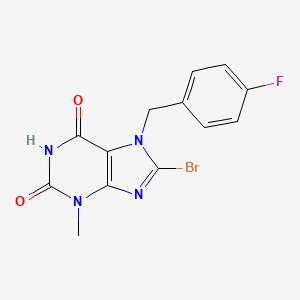
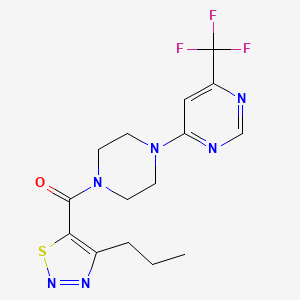

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]cyclopropanesulfonamide](/img/structure/B2536514.png)
![(E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine](/img/structure/B2536516.png)
![2-chloro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2536518.png)